molecular formula C19H25N3O2S B2845878 1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 898624-87-8

1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2845878
CAS No.: 898624-87-8
M. Wt: 359.49
InChI Key: NADZKQLOBUAROC-VXPUYCOJSA-N
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Description

1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique structure, which includes a morpholine ring, a thiazole ring, and a phenyl group.

Preparation Methods

The synthesis of 1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Phenyl Group Addition: The phenyl group can be introduced through various methods, including Friedel-Crafts acylation or alkylation reactions.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-[(2Z)-4-methyl-3-[3-(morpholin-4-yl)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one include other thiazole derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Some examples include:

    2-Phenylthiazole: Lacks the morpholine and ethanone groups, leading to different reactivity and applications.

    4-Methylthiazole: Similar thiazole ring but different substituents, affecting its chemical behavior and uses.

    Morpholine derivatives: Compounds containing the morpholine ring but with different functional groups attached, leading to varied applications in chemistry and biology.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-methyl-3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-15-18(16(2)23)25-19(20-17-7-4-3-5-8-17)22(15)10-6-9-21-11-13-24-14-12-21/h3-5,7-8H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADZKQLOBUAROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2)N1CCCN3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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